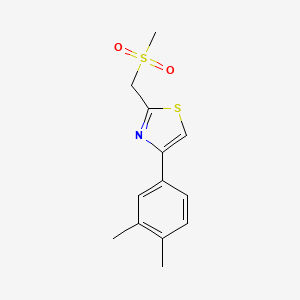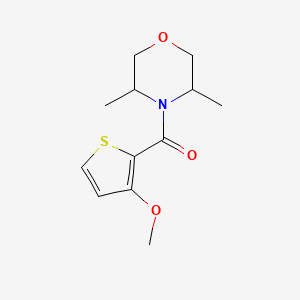
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone, also known as DMCM, is a compound that belongs to the benzodiazepine family. DMCM has been widely studied due to its potential application in the treatment of anxiety disorders and its mechanism of action as a GABA-A receptor antagonist.
Mecanismo De Acción
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone acts as a GABA-A receptor antagonist, which means that it blocks the binding of GABA to the receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its binding to the GABA-A receptor results in the opening of chloride ion channels, which leads to hyperpolarization of the neuron and a decrease in neuronal activity. By blocking the binding of GABA to the GABA-A receptor, this compound increases neuronal activity and has anxiogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiogenic effects in animal models, which suggests that it could be used to treat anxiety disorders. This compound has also been shown to reduce the severity of withdrawal symptoms in animal models of alcohol withdrawal syndrome. However, this compound has also been shown to have convulsant effects at high doses, which limits its potential therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone is a widely studied compound that has been used in many animal models of anxiety and alcohol withdrawal syndrome. However, its convulsant effects at high doses limit its potential use in these models. This compound is also a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone. One direction is to investigate the potential use of this compound in the treatment of anxiety disorders and alcohol withdrawal syndrome in humans. Another direction is to investigate the potential use of this compound as a research tool for studying the GABA-A receptor and its role in anxiety and alcohol withdrawal syndrome. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone can be synthesized by the reaction of 3,4-dihydro-2H-chromen-4-one with 3,5-dimethylmorpholine and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a Mannich reaction, which involves the addition of an amine and an aldehyde to a carbonyl group.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential application in the treatment of anxiety disorders. Studies have shown that this compound has anxiogenic effects in animal models, which suggests that it could be used to treat anxiety disorders. This compound has also been studied for its potential application in the treatment of alcohol withdrawal syndrome, as it has been shown to reduce the severity of withdrawal symptoms.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-4-yl-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-9-19-10-12(2)17(11)16(18)14-7-8-20-15-6-4-3-5-13(14)15/h3-6,11-12,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFGZSSRPWGEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CCOC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)



![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)

